molecular formula C20H16N2OS B12504423 7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B12504423
M. Wt: 332.4 g/mol
InChI Key: MAGIISGXNRAQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex heterocyclic compound that has garnered interest in the fields of synthetic organic and medicinal chemistry. This compound is part of the thiazoloquinazoline family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one typically involves the reaction of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives with various reagents. One common method includes the use of hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole . The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, 2-aminobenzimidazole, and various oxidizing and reducing agents. Reaction conditions often involve heating and the use of solvents like ethanol or DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions could produce dihydro derivatives.

Scientific Research Applications

7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and receptors, leading to its antifungal, antioxidant, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[2,3-b]quinazoline: A closely related compound with similar biological activities.

    Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with potential therapeutic applications.

    Triazolo[1,5-a]pyrimidine: Known for its diverse pharmacological properties.

Uniqueness

7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one stands out due to its unique structural features, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C20H16N2OS/c23-17-12-24-20-21-18-15-9-5-4-6-13(15)10-11-16(18)19(22(17)20)14-7-2-1-3-8-14/h1-9,19H,10-12H2

InChI Key

MAGIISGXNRAQOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.